Cas no 110471-67-5 (Benzenedicarboxylicacid, tetrachloro- (9CI))

Benzenedicarboxylicacid, tetrachloro- (9CI) structure
110471-67-5 structure
Product Name:Benzenedicarboxylicacid, tetrachloro- (9CI)
CAS No:110471-67-5
MF:C8H2Cl4O4
MW:303.911078929901
CID:206182
PubChem ID:12442
Update Time:2025-04-19

Benzenedicarboxylicacid, tetrachloro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzenedicarboxylicacid, tetrachloro- (9CI)
    • 3,4,5,6-Tetrachlorophthalic acid #
    • 3,4,5,6-Tetrachlorophthalicacid
    • Q27292133
    • Tetrachlorophthalic Acid Hemihydrate
    • MFCD29035077
    • 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-
    • W-104921
    • NS00000491
    • 3,4,5,6-Tetrachlorophthalic acid
    • W0ENH3M7X7
    • 3,4,5,6-Tetrachloro-1,2-benzenedicarboxylic acid
    • tetrachlorobenzene-1,2-dicarboxylic acid
    • NSC193510
    • EINECS 211-181-2
    • BRN 1914906
    • SCHEMBL27772
    • T0070
    • InChI=1/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16
    • FT-0632687
    • 632-58-6
    • Phthalic acid, perchloro-
    • AI3-16302
    • Phthalic acid, tetrachloro-
    • UNII-W0ENH3M7X7
    • 3-09-00-04205 (Beilstein Handbook Reference)
    • A834299
    • AKOS005445642
    • DTXSID6060896
    • Phthalic acid, 3,4,5,6-tetrachloro-
    • 58086-90-1
    • D70427
    • TETRACHLOROPHTHALIC ACID
    • NSC-193510
    • C8H2Cl4O4
    • 110471-67-5
    • NSC 193510
    • AC-4659
    • GS-6683
    • Inchi: 1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
    • InChI Key: WZHHYIOUKQNLQM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=C(C(C(=O)O)=C1C(=O)O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 272.08309
  • Monoisotopic Mass: 301.870719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 52.54
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司